2-chloro-6-fluoro-N-methylaniline

Description

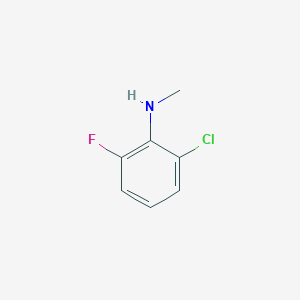

2-Chloro-6-fluoro-N-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₆ClF₂N (calculated molecular weight: 173.58 g/mol). It features a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 6, and a methyl group (-CH₃) attached to the nitrogen atom of the amino group. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where halogenation and N-alkylation are common strategies to modulate reactivity, bioavailability, and metabolic stability .

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-chloro-6-fluoro-N-methylaniline |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |

InChI Key |

MCRLZMFURHIURO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by methylation. For instance, 2-chloro-6-fluoroaniline can be synthesized by reacting o-fluoroaniline with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) at controlled temperatures . The resulting product can then be methylated using appropriate reagents to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (NBS, NCS), reducing agents (iron powder, hypophosphorous acid), and various catalysts (palladium, iridium). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-6-fluoro-N-methylaniline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring influences its reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-6-fluoro-N-methylaniline and related compounds:

Key Differences and Trends

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Chlorine and fluorine (in this compound) deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to unsubstituted aniline. This enhances stability but may complicate further functionalization .

Nitro groups (as in 2-chloro-N,N-dimethyl-6-nitroaniline) are typically added via nitration under acidic conditions .

Applications :

- Pharmaceuticals : N-Methyl and fluoro-substituted anilines (e.g., this compound) are valuable in drug design due to improved metabolic stability and target affinity .

- Agrochemicals : Nitro-substituted derivatives (e.g., 2-chloro-N,N-dimethyl-6-nitroaniline) serve as precursors for herbicides and fungicides .

Toxicity and Safety :

- Chlorinated anilines (e.g., 2-chloro-6-methylaniline) are associated with methemoglobinemia and hepatotoxicity. N-Methylation (as in the target compound) may reduce toxicity by blocking metabolic activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.